molecular formula C22H17N3O2 B11260806 N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11260806
M. Wt: 355.4 g/mol
InChI Key: LTJYZYHEFUJZAN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Substitution Reactions: Introduction of the pyridin-3-yl group can be done via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-methoxyaniline.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the quinoline ring, potentially leading to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a lead compound in drug discovery.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O2/c1-27-17-10-8-16(9-11-17)24-22(26)19-13-21(15-5-4-12-23-14-15)25-20-7-3-2-6-18(19)20/h2-14H,1H3,(H,24,26)

InChI Key

LTJYZYHEFUJZAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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